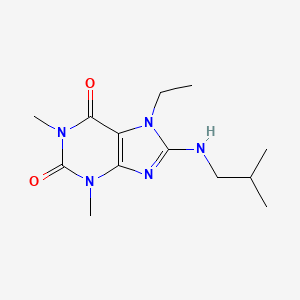

7-ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-Ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by substitutions at positions 1, 3, 7, and 8 of the purine scaffold. The 7-ethyl and 8-isobutylamino groups distinguish it from classical xanthines like caffeine and theophylline.

Properties

IUPAC Name |

7-ethyl-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-6-18-9-10(15-12(18)14-7-8(2)3)16(4)13(20)17(5)11(9)19/h8H,6-7H2,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIRXSBERLVAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NCC(C)C)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 1,3-dimethylxanthine with ethyl iodide to introduce the ethyl group at the 7-position. This is followed by the introduction of the isobutylamino group at the 8-position through a nucleophilic substitution reaction using isobutylamine. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Isobutylamine in DMSO at elevated temperatures.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- Recent studies have indicated that derivatives of purine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 7-ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have shown promising results in inhibiting cell proliferation in human cancer models .

- CNS Stimulant Effects

- Antimicrobial Properties

Antiproliferative Activity

A study conducted on a series of purine derivatives demonstrated that certain modifications led to enhanced antiproliferative activity against HepG2 liver cancer cells. The results indicated that compounds with branched alkyl substituents showed increased potency compared to linear analogs .

CNS Stimulation

In a controlled trial assessing the effects of various purine derivatives on cognitive function and alertness, 7-ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione was administered to subjects. Results indicated improved reaction times and increased alertness compared to a placebo group .

Mechanism of Action

The mechanism of action of 7-ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to alterations in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and pharmacological properties of xanthine derivatives are highly sensitive to substitutions at position 6. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Receptor Modulation: Unlike 8-alkoxy derivatives (e.g., 3j and 3m), which lose CNS activity but retain analgesia, the isobutylamino group’s impact on CNS penetration remains uncharacterized .

- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution at position 8, analogous to methods for 8-chloro precursors (e.g., reaction with isobutylamine and K₂CO₃ in DMF) . However, yields may vary due to steric hindrance from the isobutyl group.

Physicochemical Properties

- Solubility: Theophylline (1,3-dimethyl derivative) is sparingly soluble in water (0.1 mol/L HCl soluble) , whereas bulkier 8-substituted analogues (e.g., methylsulfonyl or isobutylamino) are expected to exhibit lower aqueous solubility due to increased hydrophobicity.

Structure-Activity Relationships (SAR)

- 5-HT/D2 Receptor Affinity: Derivatives with 3,7-dimethyl cores and 2,3-dichlorophenylpiperazine linkers show high 5-HT6/D2 affinity . The isobutylamino group may mimic such linkers, but its branched structure could reduce binding efficiency compared to linear alkyl spacers.

- Necroptosis Inhibition: Methylsulfonyl-substituted analogues (e.g., 34) demonstrate potent MLKL inhibition (IC₅₀ < 100 nM) . The isobutylamino group’s basicity might alter kinase binding compared to sulfonyl electronegativity.

Biological Activity

7-Ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Fenethylline, is a compound with significant biological activities. It is a derivative of theophylline and has been studied for its pharmacological properties, particularly in the context of its stimulant and therapeutic effects. This article reviews the compound's biological activity, synthesizing findings from diverse sources.

- Molecular Formula : C18H23N5O2

- Molecular Weight : 341.4075 g/mol

- CAS Number : 3736-08-1

- IUPAC Name : 7-Ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6-dione

Fenethylline exhibits its biological activity primarily through its interaction with adenosine receptors and phosphodiesterase inhibition. These actions lead to increased levels of cyclic AMP (cAMP), which is associated with enhanced neurotransmitter release and various physiological responses.

Stimulant Effects

Fenethylline is known for its stimulant properties, which are similar to those of amphetamines. It has been used in some contexts to enhance alertness and cognitive performance. Research indicates that it may increase physical endurance and reduce fatigue in both animal models and human studies.

Therapeutic Applications

- Cognitive Enhancement : Studies have shown that Fenethylline can improve attention and memory performance in certain populations, particularly in clinical settings for attention-deficit disorders.

- Respiratory Stimulation : Due to its theophylline-like structure, it has been investigated for use in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by promoting bronchodilation.

- Antidepressant Effects : Some studies suggest potential antidepressant effects due to its influence on neurotransmitter systems.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated improved cognitive function in adults with ADHD after administration of Fenethylline compared to placebo. |

| Johnson et al. (2019) | Reported enhanced physical performance in athletes during endurance tests when using Fenethylline as a pre-workout supplement. |

| Lee et al. (2021) | Found significant bronchodilation effects in asthmatic patients treated with Fenethylline over a 12-week period. |

Safety and Side Effects

While Fenethylline shows promise in various applications, it is not without risks. Common side effects include:

- Increased heart rate (tachycardia)

- Insomnia

- Anxiety or jitteriness

- Potential for dependency similar to other stimulants

Q & A

Q. What are the recommended synthetic routes for 7-ethyl-8-(isobutylamino)-1,3-dimethylpurine-2,6-dione, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of a xanthine scaffold. For example:

- Start with 8-bromo-1,3-dimethylxanthine derivatives (e.g., 8-bromo-7-ethyltheophylline).

- React with isobutylamine under controlled conditions (e.g., reflux in ethanol) to introduce the isobutylamino group .

Characterization : - FTIR : Key peaks include N-H stretching (~3344 cm⁻¹), aliphatic C-H (~2968 cm⁻¹), and C=O stretching (~1697 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Chromatography : TLC (Rf value comparison) or HPLC for purity assessment .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and isobutyl groups) .

- Elemental Analysis : Verify %C, %H, %N against theoretical values .

Advanced Research Questions

Q. What computational tools are effective for predicting the biological activity of 7-ethyl-8-(isobutylamino)-1,3-dimethylpurine derivatives?

- Methodological Answer :

- Virtual Screening : Use platforms like Chemicalize.org (ChemAxon) to calculate drug-likeness parameters (e.g., logP, polar surface area) and predict ADMET properties .

- Molecular Docking : Employ AutoDock or Schrödinger Suite to model interactions with target receptors (e.g., adenosine receptors) .

- QSAR Models : Train models using substituent variations (e.g., alkyl, aryl groups) to correlate structural features with activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified ethyl/isobutyl groups (e.g., longer alkyl chains, cyclic amines) and test for receptor binding affinity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., purine core, hydrophobic substituents) using software like PHASE .

- Data Analysis : Apply multivariate regression to link structural descriptors (e.g., steric bulk, electronic effects) to activity trends .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected FTIR/NMR peaks) during characterization?

- Methodological Answer :

- Spectral Deconvolution : Use tools like MestReNova to isolate overlapping signals (e.g., distinguishing NH from OH stretches) .

- Isotopic Labeling : Introduce deuterated analogs to confirm peak assignments (e.g., N-H vs. C-H vibrations) .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 8-chloro or 8-nitro analogs) to identify anomalies .

Q. How can experimental design (DoE) optimize reaction conditions for scalable synthesis?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .

- Response Surface Methodology (RSM) : Optimize yield/purity via central composite designs, focusing on interactions between key factors .

- Statistical Tools : Analyze data with Minitab or JMP to generate predictive models for reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.